5-Chloro-2-(trifluoromethoxy)benzoic acid
Overview
Description
5-Chloro-2-(trifluoromethoxy)benzoic acid is a chemical compound with the CAS Number: 959749-82-7. It has a molecular weight of 240.57 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound. The InChI code for this compound is 1S/C8H4ClF3O3/c9-4-1-2-6 (15-8 (10,11)12)5 (3-4)7 (13)14/h1-3H, (H,13,14) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Plant Growth Regulation
- Plant Growth Regulation : A study examined the physiological activity of mono- and di-substituted chloro- and methyl-phenoxyacetic and benzoic acids, including derivatives similar to 5-Chloro-2-(trifluoromethoxy)benzoic acid, on plant growth. They found that certain chloro-derivatives exhibited significant activity in promoting plant growth (Pybus, Smith, Wain, & Wightman, 1959).
Material Science
- Synthesis of Metathesis Catalysts : Research on the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts using benzoic acid derivatives, including this compound, has been reported. These catalysts were used for the cyclopolymerization of 1,6-heptadiynes (Mayershofer, Nuyken, & Buchmeiser, 2006).
Pharmaceutical Research
- Precursors for Antitubercular Benzothiazinones : A study described the structural characterization of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide, which are precursors for the synthesis of a new class of antituberculosis drug candidates. These compounds are structurally related to this compound (Richter et al., 2021).
Analytical Chemistry
- Development of Fluorescence Probes : The development of novel fluorescence probes for detecting reactive oxygen species using benzoic acid derivatives was investigated. This research has potential applications in biological and chemical studies (Setsukinai et al., 2003).
Antimicrobial Activity
- Antimicrobial Properties : Thioureides derived from benzoic acids, closely related to this compound, were studied for their antimicrobial activity against various bacterial and fungal strains, demonstrating potential as antimicrobial agents (Limban et al., 2008).
Safety and Hazards
The compound has been classified with the signal word ‘Warning’. It has hazard statements H315, H319, H335 which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
5-chloro-2-(trifluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQBGMLCAJITNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724380 | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959749-82-7 | |
Record name | 5-Chloro-2-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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